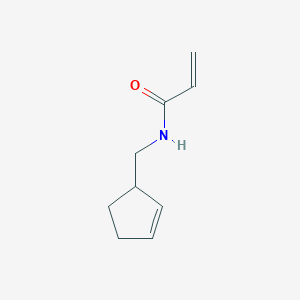
桂花苷B
货号 B2487730
CAS 编号:
94492-23-6
分子量: 592.594
InChI 键: PRTREKIVGSNQRM-RZJWZKJXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
描述
Osmanthuside B belongs to the class of organic compounds known as coumaric acid esters. These are aromatic compounds containing an ester derivative of coumaric acid .
Synthesis Analysis
The synthesis of phenylpropanoid glycoside osmanthuside-B6 involves key steps such as regioselective coumaroylation and rhamnosylation of unprotected phenylethyl-β-D-glucopyranoside to give 2- and 3-O-rhamnosyl orthoester glucopyranosides . Rearrangement of these orthoesters followed by selective removal of their acetyl and allyl groups results in osmanthuside-B6 .Molecular Structure Analysis
The molecular formula of osmanthuside B is C29H36O13 . Its average mass is 592.588 Da and its monoisotopic mass is 592.215576 Da .Chemical Reactions Analysis
The key steps in the synthesis of osmanthuside B involve regioselective coumaroylation and rhamnosylation of unprotected phenylethyl-β-D-glucopyranoside to give 2- and 3-O-rhamnosyl orthoester glucopyranosides . The rearrangement of these orthoesters followed by selective removal of their acetyl and allyl groups results in osmanthuside-B6 .Physical And Chemical Properties Analysis
Osmanthuside B has a molecular formula of C29H36O13 and a molecular weight of 592.59 . It is recommended to be stored at 4°C, and in solvent at -80°C for 6 months or -20°C for 1 month .科学研究应用
Bioactivity and Antioxidant Properties:
- Fatty Acid Synthase Inhibitory Activity: Osmanthuside B6, a variant of osmanthuside B, has demonstrated strong fatty acid synthase (FAS) inhibitory activity. This property is significant in treating obesity and diabetes (Lu et al., 2022).
- Antioxidant Effects: Osmanthuside B and related glycosides exhibit strong antioxidant effects, more potent than standard antioxidants like trolox (He et al., 2003).
Potential in Biomedical Applications:
- Melanin Formation Inhibition: The extract of Osmanthus fragrans, which contains osmanthuside B, has potential applications in biomedical science for inhibiting melanin formation, making it useful in anti-browning food additives and skin-whitening cosmetics (Wu et al., 2009).
- Neuroprotective Effects: Osmanthuside B has shown significant neuroprotective properties in human neuroblastoma cells, suggesting its potential in treating neurodegenerative diseases (Sung et al., 2006).
Genetic and Molecular Biology Research:
- Gene Expression in Response to Stress: Research on osmanthuside B's source, Osmanthus fragrans, has revealed insights into the genetic response to abiotic stress, enhancing understanding of plant resilience and adaptability (Yuli et al., 2020).
Chemical Synthesis and Natural Product Biosynthesis:
- Synthesis Techniques: The synthesis of osmanthuside-B6 has been achieved through innovative processes, contributing to the field of natural product chemistry and facilitating the study of phenylpropanoid glycosides (Khong & Judeh, 2017).
- Discovery of Glycosyltransferases: The characterization of glycosyltransferases involved in the biosynthesis of osmanthuside B related compounds has expanded the toolbox for the biosynthesis of complex natural products (Yang et al., 2021).
Green Extraction Methods:
- Eco-friendly Extraction: Innovative microwave-assisted green extraction techniques have been developed for extracting antioxidant components, including osmanthuside B, from Osmanthus fragrans, highlighting advancements in sustainable extraction methods (Pan et al., 2020).
Medicinal Value and Pharmacological Activities:
- Potential in Treating Hypertension: Osmanthuside B has shown interactions with anti-hypertensive drug targets, indicating its potential role in developing new hypertension treatments (Arya et al., 2017).
- Inhibition of Osteoclastogenesis: The ethanol extract of Osmanthus fragrans leaves, which contain osmanthuside B, demonstrates significant anti-osteoporosis effects by inhibiting osteoclastogenesis (Seo et al., 2023).
Environmental and Climate Change Studies:
- Impact of Climate Change on Distribution: Research assessing the impact of climate change on the distribution of Osmanthus fragrans, the source of osmanthuside B, provides vital information for conservation and agriculture under changing environmental conditions (Kong et al., 2021).
属性
IUPAC Name |
[(2R,3R,4R,5R,6R)-5-hydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O13/c1-15-22(34)23(35)24(36)29(39-15)42-27-25(37)28(38-13-12-17-4-9-19(32)10-5-17)40-20(14-30)26(27)41-21(33)11-6-16-2-7-18(31)8-3-16/h2-11,15,20,22-32,34-37H,12-14H2,1H3/b11-6+/t15-,20+,22-,23+,24+,25+,26+,27+,28+,29-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTREKIVGSNQRM-DQHNYDBYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC=C(C=C3)O)CO)OCCC4=CC=C(C=C4)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC=C(C=C3)O)CO)OCCC4=CC=C(C=C4)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317181 | |
| Record name | Osmanthuside B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
osmanthuside B | |
CAS RN |
94492-23-6 | |
| Record name | Osmanthuside B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94492-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Osmanthuside B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094492236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Osmanthuside B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-fluorophenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2487648.png)
![(2,2-Difluoroethyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B2487649.png)


![3-[(4-Benzyl-3-oxopiperazin-1-yl)methyl]benzonitrile](/img/structure/B2487652.png)
![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N,N-diisopropylacetamide](/img/structure/B2487655.png)
![Ethyl (1-{[(2-methoxyphenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2487659.png)

![N,N-dimethyl-2-[4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepan-1-yl]acetamide](/img/structure/B2487661.png)

![2-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2487664.png)

![5-[(3-Fluorophenyl)amino]-5-oxopentanoic acid](/img/structure/B2487669.png)
![methyl 4-({(2Z)-6-bromo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2487670.png)